Cinchonine Hydrochloride

Catalog No.
S774112
CAS No.
5949-11-1
M.F
C19H23ClN2O
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinchonine Hydrochloride

CAS Number

5949-11-1

Product Name

Cinchonine Hydrochloride

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18+,19-;/m0./s1

InChI Key

IMUHWLVEEVGMBC-BKUXTCEESA-N

SMILES

Array

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl

Isomeric SMILES

C=C[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl

The exact mass of the compound Cinchonine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cinchonine Hydrochloride (CAS 5949-11-1) is the hydrochloride salt of Cinchonine, a major Cinchona alkaloid. It belongs to a class of compounds that includes its pseudo-enantiomers quinidine and quinine, which are foundational as organocatalysts and resolving agents. The primary procurement drivers for Cinchonine Hydrochloride are its specific stereochemical control in asymmetric reactions and its enhanced solubility profile compared to the free base, which is critical for process design and handling in aqueous or protic solvent systems.

Substitution of Cinchonine Hydrochloride with its free base or its diastereomers (like quinidine or quinine) frequently leads to process failure or undesired products. The stereochemistry of Cinchona alkaloids is determinant; replacing a cinchonine-derived catalyst with a quinidine-derived one will typically invert the stereocenter of the product, yielding the opposite enantiomer. This makes them non-interchangeable for a specific chiral target. Furthermore, the hydrochloride salt form is freely soluble in water, whereas the cinchonine free base is only slightly soluble. This physical property difference is critical for reaction solvent selection, process scalability, and handling, making the salt and free base forms unsuitable as direct drop-in replacements for one another.

Enhanced Aqueous Solubility for Simplified Process Handling

The hydrochloride salt form of Cinchonine offers a significant processability advantage over its free base form due to vastly different aqueous solubility. Technical sources describe Cinchonine free base as 'practically insoluble' or 'slightly soluble' in water, whereas the hydrochloride salt is 'freely soluble' or 'soluble'. This distinction is critical for developing homogeneous reaction conditions in aqueous or protic media, avoiding the need for co-solvents or phase-transfer conditions required for the free base.

Evidence DimensionSolubility in Water
Target Compound DataFreely soluble / Soluble
Comparator Or BaselineCinchonine (free base): Slightly soluble / Practically insoluble
Quantified DifferenceQualitatively significant difference enabling use in aqueous-phase processes.
ConditionsAqueous solution

This solubility difference directly impacts solvent selection, reaction kinetics, and downstream purification, making the hydrochloride the required form for many aqueous-phase catalytic or resolution processes.

Predictable Stereochemical Control vs. Pseudo-enantiomeric Catalysts

Cinchonine and its derivatives belong to a class of catalysts that provide predictable, opposite stereochemical outcomes compared to their pseudo-enantiomers, quinine and quinidine. In the Sharpless Asymmetric Dihydroxylation, a benchmark industrial reaction, ligands derived from dihydroquinine (DHQ), like cinchonidine, are key components of the AD-mix-α reagent, which delivers a specific enantiomer of a vicinal diol. In contrast, ligands from dihydroquinidine (DHQD) are used in AD-mix-β to produce the opposite enantiomer. Both systems routinely achieve excellent enantioselectivities, often >95% ee, demonstrating that the choice between these alkaloid backbones is a non-negotiable parameter for accessing a specific chiral product.

Evidence DimensionEnantiomeric Product
Target Compound DataAccess to one enantiomer (e.g., via AD-mix-α containing a (DHQ)₂PHAL ligand)
Comparator Or BaselineQuinidine-derived catalysts (e.g., AD-mix-β containing a (DHQD)₂PHAL ligand) provide the opposite enantiomer
Quantified DifferenceInversion of product stereochemistry with comparable and high enantiomeric excess (>95% ee)
ConditionsSharpless Asymmetric Dihydroxylation of an olefin

For any chiral synthesis, obtaining the correct enantiomer is critical; procuring Cinchonine or its derivatives is required when the synthetic route specifies a catalyst from the 'cinchonine/quinine' family to achieve the target molecule's absolute stereochemistry.

Established Efficacy as a Resolving Agent for Racemic Carboxylic Acids

Cinchonine Hydrochloride is an established chiral resolving agent used for the separation of racemic carboxylic acids via diastereomeric salt formation. This classical but robust technique relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and the single-enantiomer cinchonine base. This allows for the separation of enantiomers by fractional crystallization, a scalable and industrially relevant method. Its effectiveness has been documented for important substrates like profen-class NSAIDs and mandelic acid, making it a go-to choice for these specific resolution challenges.

Evidence DimensionApplication Utility
Target Compound DataEffective resolving agent for racemic carboxylic acids (e.g., profens, mandelic acid).
Comparator Or BaselineOther resolving agents (e.g., other chiral amines or acids) which may have different substrate scope or crystallization properties.
Quantified DifferenceNot a direct quantitative comparison, but established use demonstrates a high probability of success for specific substrate classes.
ConditionsDiastereomeric salt formation and fractional crystallization

When a process requires the separation of a racemic carboxylic acid, procuring an established resolving agent like Cinchonine Hydrochloride reduces development time and increases the likelihood of a successful, scalable resolution.

Asymmetric Catalysis in Aqueous or Protic Solvent Systems

For organocatalytic transformations where water or an alcohol is the preferred or required solvent, the high aqueous solubility of Cinchonine Hydrochloride makes it the appropriate choice over the insoluble free base, simplifying the process by enabling a homogeneous reaction environment.

Targeted Synthesis of Specific Enantiomers in Asymmetric Dihydroxylation

When a synthetic route requires the diol stereochemistry produced by AD-mix-α or related (DHQ)-ligand systems, a cinchonine-family catalyst is the correct procurement choice. Using a quinidine-family catalyst would result in the formation of the incorrect and undesired product enantiomer.

Scalable Chiral Resolution of Racemic Carboxylic Acids

For the industrial or lab-scale separation of racemic carboxylic acids, particularly profens or mandelic acid derivatives, Cinchonine Hydrochloride serves as a reliable and cost-effective resolving agent for separation via diastereomeric salt crystallization.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

330.1498911 Da

Monoisotopic Mass

330.1498911 Da

Heavy Atom Count

23

UNII

4PSQ7YHS4T

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24302-67-8

Wikipedia

Cinchonine hydrochloride

Dates

Last modified: 08-15-2023

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